molecular formula C25H28N6O2 B10915625 1-benzyl-6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915625
M. Wt: 444.5 g/mol
InChI Key: VTEJBJMQDZOUMS-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrazolopyridine core. It is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the pyrazolopyridine core through a cyclization reaction. This is followed by the introduction of the benzyl and cyclopropyl groups using appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share the pyrazolopyridine core and may have similar biological activities.

    Benzyl derivatives: Compounds with a benzyl group may exhibit similar chemical reactivity and properties.

    Cyclopropyl derivatives: Compounds with a cyclopropyl group may have similar structural features and reactivity

Properties

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-[1-(methoxymethyl)-3,5-dimethylpyrazol-4-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N6O2/c1-15-22-20(25(32)27-23-16(2)29-31(14-33-4)17(23)3)12-21(19-10-11-19)26-24(22)30(28-15)13-18-8-6-5-7-9-18/h5-9,12,19H,10-11,13-14H2,1-4H3,(H,27,32)

InChI Key

VTEJBJMQDZOUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC)C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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